

An In-depth Technical Guide to (R)-tert-butyl pyrrolidin-2-ylmethylcarbamate

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Compound of Interest

Compound Name: (R)-Tert-butyl pyrrolidin-2-ylmethylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate**, a key chiral building block in medicinal chemistry and drug development.

Chemical Properties

(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate is a carbamate-protected derivative of (R)-2-(aminomethyl)pyrrolidine. The tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

General Information

Property	Value
IUPAC Name	tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ [1][2]
Molecular Weight	200.28 g/mol [1][2]
CAS Number	719999-54-9[1][2]
Appearance	Colorless oil

Physicochemical Properties

Quantitative data on the physical properties of **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate** are not readily available in the literature. However, based on data for analogous compounds, it is expected to be a high-boiling point liquid with limited solubility in water and good solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Spectroscopic Data

Detailed spectroscopic data for the closely related chloro-derivative provides insight into the expected spectral characteristics.

Technique	Data
¹ H-NMR (500 MHz, CDCl ₃)	δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)[3]
¹³ C-NMR (126 MHz, CDCl ₃)	δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6[3]
IR (film, cm ⁻¹)	ν _{max} 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772[3]
HRMS (ESI-TOF)	m/z calcd. for C ₁₂ H ₂₂ ClNNaO ₂ ([M+Na] ⁺) 270.12313, found 270.12348 (for a chloro-derivative)[3]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate** based on established methods for similar compounds.

Synthesis

The synthesis of **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate** typically involves the protection of the primary amine of (R)-2-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group.

Materials:

- (R)-2-(aminomethyl)pyrrolidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or other suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

- Dissolve (R)-2-(aminomethyl)pyrrolidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Add the base (e.g., triethylamine) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with water and brine.

- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate** is typically purified by flash column chromatography.

Materials:

- Crude **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate**
- Silica gel (230-400 mesh)
- Hexanes and Ethyl Acetate (or other suitable solvent system)

Procedure:

- Prepare a slurry of silica gel in the chosen eluent (a mixture of hexanes and ethyl acetate is common).
- Pack a chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to afford the purified **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate** as a colorless oil.[3]

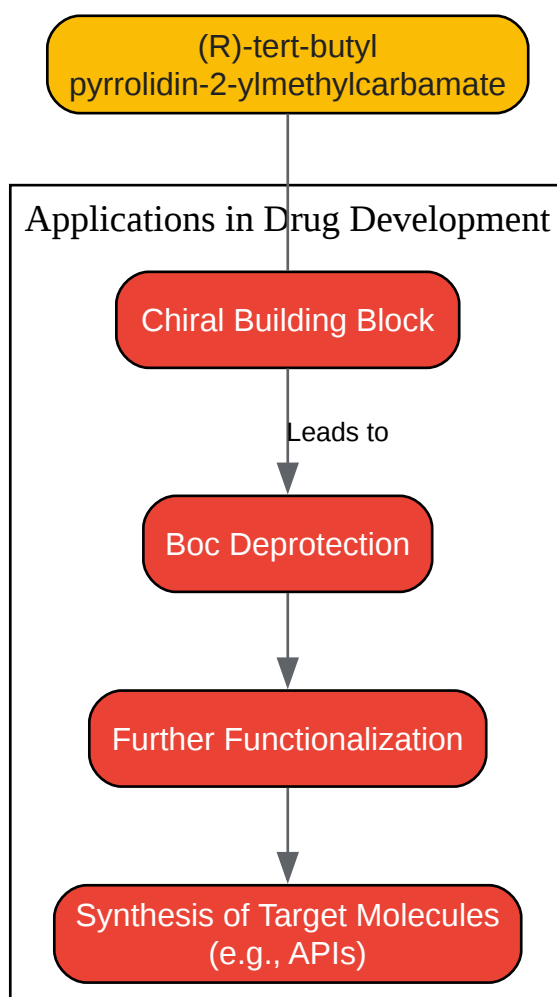
Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate** and a logical relationship of its applications.



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Caption: General workflow for the synthesis and purification of **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate**.



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Caption: Logical relationship of **(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate** as a building block in drug development.

Safety and Handling

(R)-tert-butyl pyrrolidin-2-ylmethylcarbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent the formation of aerosols. Store the compound in a tightly closed container in a cool, dry place.

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References

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